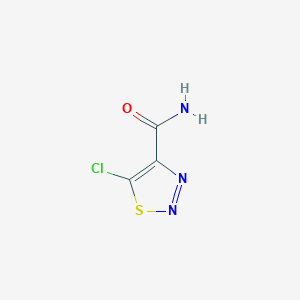
5-Chloro-1,2,3-thiadiazole-4-carboxamide
描述
5-Chloro-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chlorine atom at the 5-position and the carboxamide group at the 4-position of the thiadiazole ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, or hydroxylamine in an alcohol solution . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-Chloro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, hydrazines, and hydroxylamine.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form triazole derivatives.
Common Reagents and Conditions:
Nucleophiles: Alkyl- and aryl-amines, hydrazine, N-aminomorpholine, phenylhydrazine, and hydroxylamine.
Solvents: Alcohol solutions are commonly used for these reactions.
Temperature: Reaction conditions may vary, but controlled temperatures are essential for optimal yields.
Major Products Formed:
1,2,3-Triazole-4-thiocarboxamides: Formed by the reaction with alkyl- and aryl-amines.
1,2,3-Triazole-4-thiohydrazides: Formed by the reaction with hydrazine and N-aminomorpholine.
1,2,3-Triazole-4-carboxylic acids: Formed upon storage in dimethyl sulphoxide solution.
科学研究应用
Chemistry: 5-Chloro-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: Thiadiazole derivatives, including this compound, have shown promising anticancer, antiviral, and antimicrobial activities . These compounds can interact with biological targets, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
作用机制
The mechanism of action of 5-Chloro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability . By inhibiting Hsp90, this compound can disrupt the function of several oncoproteins, leading to the inhibition of cancer cell growth .
相似化合物的比较
1,2,3-Thiadiazole: A closely related compound with similar structural features but different substituents.
1,2,4-Thiadiazole: Another isomer of thiadiazole with distinct chemical properties and reactivity.
1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 5-Chloro-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the chlorine atom at the 5-position and the carboxamide group at the 4-position. These substituents contribute to its specific reactivity and biological activities, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
5-chlorothiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3OS/c4-2-1(3(5)8)6-7-9-2/h(H2,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUAJNREFNKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=N1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363519 | |
| Record name | 5-chloro-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64837-51-0 | |
| Record name | 5-chloro-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B3055379.png)



![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)




